Cas no 22040-96-6 (Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-methoxy-)
![Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-methoxy- structure](https://it.kuujia.com/scimg/cas/22040-96-6x500.png)
22040-96-6 structure
Nome del prodotto:Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-methoxy-
Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-methoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-methoxy-
- 1-Cyclopentene-1-carboxylicacid, 5-oxo-2-(2,3,3a,8a-tetrahydro-4-hydroxy-6-methoxyfuro[2,3-b]benzofuran-5-yl)-,d-lactone (7CI)
- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR-cis)-
- Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6a,8,9,9a-hexahydro-4-methoxy-
- 22040-96-6
- DTXSID10871940
- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a.alpha.,8,9,9a.alpha.-hexahydro-4-methoxy-
- 11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
- NS00002752
- 4-Methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
- WWSYXEZEXMQWHT-UHFFFAOYSA-N
- SCHEMBL621001
- FT-0621933
- Dihydroafflatoxin B1
- Aflatoxin B2 alpha
- CHEBI:181914
-
- Inchi: InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3
- Chiave InChI: WWSYXEZEXMQWHT-UHFFFAOYSA-N
- Sorrisi: COC1C=C2OC3OCCC3C2=C2OC(C3C(=O)CCC=3C=12)=O
Proprietà calcolate
- Massa esatta: 314.079038
- Massa monoisotopica: 314.079038
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 610
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 71.1
- XLogP3: 1.3
Proprietà sperimentali
- Densità: 1.52
- Punto di fusione: 286-289 deg C
- Punto di ebollizione: 521°Cat760mmHg
- Punto di infiammabilità: 234°C
Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-methoxy- Letteratura correlata
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
22040-96-6 (Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-methoxy-) Prodotti correlati
- 1162-65-8(Aflatoxin B1)
- 32215-02-4(Aflatoxin P1)
- 891197-67-4(Aflatoxin P2)
- 7220-81-7(Aflatoxin B2)
- 2028920-75-2(tert-butyl 3-(bromomethyl)-3-(2-cyclobutylpropoxy)piperidine-1-carboxylate)
- 1311595-11-5(N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide)
- 919022-49-4(3-[(cyclobutylamino)methyl]quinolin-2-ol)
- 2137684-02-5(5-Methoxy-2-methylbenzene-1-sulfonyl fluoride)
- 1822452-42-5(2-Quinolineacetic acid, α-amino-7-bromo-)
- 2172519-34-3(Ethyl 3-[3-(1-amino-4-tert-butylcyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
